pH-Dependent Redox Potential Shift: Enabling a 0.96 V Tuning Range in Ru(III/II) Couple
The incorporation of 4,4'-dihydroxy-2,2'-bipyridine (dhbpyH2) into a ruthenium complex provides a quantifiable, pH-dependent redox switch that is absent in unsubstituted 2,2'-bipyridine (bpy). Cyclic voltammetry of the complex [Ru(bpy)(dhbpyH2)2]2+ revealed a substantial 0.96 V decrease in the Ru(III/II) reduction potential upon deprotonation of the hydroxyl groups [1]. This shift is driven by the conversion of the ligand from a neutral, weaker donor to an anionic, strongly electron-donating bpy(O−)2 species, which significantly stabilizes the Ru(III) oxidation state [1]. In contrast, the Ru(III/II) potential of the parent complex [Ru(bpy)3]2+ is pH-independent under the same conditions. This allows for rational tuning of the metal center's redox properties simply by adjusting the solution pH.
| Evidence Dimension | Redox Potential (Ru(III/II)) |
|---|---|
| Target Compound Data | 0.96 V decrease upon deprotonation; measured for [Ru(bpy)(dhbpyH2)2]2+ |
| Comparator Or Baseline | 0.00 V change for [Ru(bpy)3]2+ (unsubstituted 2,2'-bipyridine) under same pH change |
| Quantified Difference | 0.96 V pH-dependent shift |
| Conditions | Cyclic voltammetry in acetonitrile; protonated vs. fully deprotonated states of the ligand. |
Why This Matters
This large, tunable shift allows a single metal complex to access a wide range of redox potentials, making it a superior choice for applications like pH-switchable catalysts or electrochemical sensors where on-demand potential control is required.
- [1] Paul, J. J., Kassel, W. S., Dudley, T. J., Charboneau, D. J., & Piro, N. A. (2015). Structural, electronic and acid/base properties of [Ru(bpy)(bpy(OH)2)2]2+ (bpy = 2,2′-bipyridine, bpy(OH)2 = 4,4′-dihydroxy-2,2′-bipyridine). Polyhedron, 91, 18-27. View Source
